1-Phenyl-3-(2-(piperidin-1-yl)ethoxy)isoquinoline
Description
Properties
CAS No. |
89707-14-2 |
|---|---|
Molecular Formula |
C22H24N2O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-phenyl-3-(2-piperidin-1-ylethoxy)isoquinoline |
InChI |
InChI=1S/C22H24N2O/c1-3-9-18(10-4-1)22-20-12-6-5-11-19(20)17-21(23-22)25-16-15-24-13-7-2-8-14-24/h1,3-6,9-12,17H,2,7-8,13-16H2 |
InChI Key |
PRFQRBWCMDONSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Isoquinoline Core Formation
The isoquinoline nucleus is typically synthesized by cyclization of amide intermediates derived from benzaldehyde and aminoacetaldehyde diethyl acetal or related compounds. The Bischler-Napieralski reaction is a common method, involving:
Formation of an amide intermediate by condensation of an arylacetic acid derivative with an amine.
Cyclodehydration of the amide using reagents such as phosphorus oxychloride (POCl3) in high-boiling solvents like toluene or xylene under anhydrous conditions to yield the dihydroisoquinoline intermediate.
Aromatization of the dihydroisoquinoline to isoquinoline by oxidation if necessary.
Yields for this step vary but are typically in the range of 40-65%, depending on substituents and reaction optimization.
Introduction of the Phenyl Group
The phenyl substituent at the 1-position can be introduced by:
Using phenyl-substituted starting materials in the initial condensation step.
Alternatively, via cross-coupling reactions (e.g., Suzuki or Stille coupling) on halogenated isoquinoline intermediates, though specific literature on this exact compound is limited.
Attachment of the 2-(Piperidin-1-yl)ethoxy Side Chain
The key functionalization involves linking the piperidine moiety through an ethoxy chain at the 3-position of the isoquinoline. This is commonly achieved by:
Reacting the 3-hydroxy or 3-halogenated isoquinoline intermediate with 2-(piperidin-1-yl)ethyl halides or tosylates under nucleophilic substitution conditions.
Alternatively, performing an etherification reaction where the 3-hydroxy group is alkylated with 2-(piperidin-1-yl)ethyl halide in the presence of a base.
The reaction is typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) with bases like potassium carbonate to facilitate substitution.
Refluxing for extended periods (e.g., 24 hours) ensures completion.
Purification is achieved by column chromatography using chloroform or dichloromethane as eluents.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide formation | Acid chloride + amine, room temp | ~65 | Precursor for cyclization |
| Bischler-Napieralski cyclization | POCl3, toluene/xylene, reflux, anhydrous | 40-50 | Requires dry conditions |
| Etherification with piperidin-1-yl ethyl halide | 2-(piperidin-1-yl)ethyl chloride, K2CO3, acetonitrile, reflux 24 h | 15-38 | Purified by column chromatography |
Yields for the final alkylation step vary depending on substrate purity and reaction optimization.
Research Findings and Optimization Notes
The presence of electron-donating groups on the aromatic ring can accelerate cyclization steps and improve yields.
Use of freshly prepared POCl3 and strictly anhydrous conditions is critical for successful Bischler-Napieralski cyclization.
High boiling solvents like toluene or xylene are preferred to maintain reaction temperature and facilitate cyclization.
The alkylation step to introduce the piperidinyl ethoxy side chain benefits from excess base and prolonged reflux to drive the reaction to completion.
Purification by column chromatography is essential to isolate the pure compound due to side reactions and incomplete conversions.
Analytical data such as NMR and mass spectrometry confirm the structure and purity of the final product.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Starting materials | Benzaldehyde derivatives, aminoacetaldehyde diethyl acetal, 2-(piperidin-1-yl)ethyl halide |
| Cyclization reagent | Phosphorus oxychloride (POCl3) |
| Solvents | Toluene, xylene, acetonitrile |
| Base for alkylation | Potassium carbonate (K2CO3) |
| Reaction temperature | Reflux (approx. 110-140 °C for cyclization; ~80 °C for alkylation) |
| Reaction time | 4-6 hours for cyclization; 24 hours for alkylation |
| Purification | Column chromatography (chloroform/dichloromethane) |
| Typical yields | 40-65% (cyclization), 15-38% (alkylation) |
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(2-(piperidin-1-yl)ethoxy)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
Research indicates that isoquinoline derivatives, including 1-Phenyl-3-(2-(piperidin-1-yl)ethoxy)isoquinoline, exhibit a range of biological activities:
- Anticancer Properties : Isoquinolines have been studied for their potential in cancer treatment. The compound's structure may enhance its interaction with cellular targets involved in tumor growth and metastasis.
- Neuroprotective Effects : The piperidine component is known for neuroprotective properties, suggesting that this compound may be beneficial in treating neurodegenerative diseases.
- Antimicrobial Activity : Some studies have shown that isoquinoline derivatives possess antimicrobial properties, which could make them candidates for developing new antibiotics.
Case Studies and Research Findings
Several studies have focused on the pharmacological profiles of isoquinoline derivatives similar to this compound. The following table summarizes key findings from various research articles:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2-(piperidin-1-yl)ethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction pathways and influencing neurological functions.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their properties are summarized in Table 1.
Table 1: Comparative Analysis of 1-Phenyl-3-(2-(piperidin-1-yl)ethoxy)isoquinoline and Analogues
*6a and 6c: Pyrrolo[2,1-a]isoquinoline derivatives with cytotoxic activity.
Biological Activity
1-Phenyl-3-(2-(piperidin-1-yl)ethoxy)isoquinoline is a complex organic compound belonging to the isoquinoline family, characterized by its unique structure that includes a phenyl group, an ethoxy linkage, and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound indicates its structural complexity. The presence of the isoquinoline core, combined with the piperidine ring and phenyl group, suggests a diverse range of interactions with biological targets. The ethoxy group enhances solubility, which may improve bioavailability compared to other isoquinoline derivatives.
Biological Activities
Research indicates that isoquinoline derivatives, including this compound, exhibit several biological activities:
- Anticancer Activity : Isoquinoline derivatives have been studied for their potential anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. A study reported that similar compounds inhibited cell proliferation in MCF-7 breast cancer cells more effectively than the reference drug Tamoxifen .
- Neuroprotective Effects : The piperidine moiety in the compound suggests potential neuroprotective properties. Isoquinoline derivatives have been linked to neuroprotection through mechanisms that may involve modulation of neurotransmitter systems or reduction of oxidative stress.
- Antimicrobial Activity : There is evidence suggesting that isoquinoline derivatives possess antimicrobial properties. For example, studies have shown that certain isoquinolines can inhibit bacterial growth and biofilm formation, indicating their potential as antimicrobial agents .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Receptor Interaction : Compounds similar to this compound are known to act as antagonists at histamine H3 receptors, which are implicated in various neurological disorders .
- Cellular Pathways : The compound may influence cellular pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects. Studies suggest that isoquinolines can induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Benzylisoquinoline | Benzene ring attached to isoquinoline | Antimicrobial, anti-cancer |
| 1-Piperidinylisoquinoline | Piperidine directly attached to isoquinoline | Neuroprotective effects |
| 3-Phenylisoquinoline | Phenyl substitution on isoquinoline | Antioxidant activity |
| 1-(Piperidin-4-yl)-2,3-dihydroisoquinoline | Dihydro derivative with piperidine | Potential anti-inflammatory |
The unique feature of this compound lies in its specific ethoxy linkage and combination of both phenyl and piperidine groups, which may enhance its solubility and biological activity compared to other isoquinolines.
Case Studies
Several case studies highlight the efficacy of isoquinoline derivatives:
- Case Study on Anticancer Activity : In vitro studies demonstrated that 1-Piperidinylisoquinoline exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into its mechanisms and therapeutic potential .
- Neuroprotective Study : A recent study indicated that certain isoquinolines could protect neuronal cells from oxidative stress-induced damage, providing insights into their potential use in treating neurodegenerative diseases .
Q & A
Q. How to reconcile discrepancies in reported synthetic pathways for isoquinoline derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
